molecular formula C26H30N2O10S B303450 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No. B303450
M. Wt: 562.6 g/mol
InChI Key: KVKPMJCOWPEUBL-SDFMGDJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as Pictet-Spengler reagent and has been widely used in the synthesis of various natural products, including alkaloids, flavonoids, and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside are diverse and depend on the specific application. This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments is its potent biological activity, which makes it an ideal candidate for drug discovery and development. However, one of the major limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential direction is the development of novel synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound exhibits potent biological activities, including antimicrobial, antiviral, and anticancer properties. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside with 1-phenyl-2-nitropropene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product.

Scientific Research Applications

4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively used in scientific research for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.

properties

Product Name

4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Molecular Formula

C26H30N2O10S

Molecular Weight

562.6 g/mol

IUPAC Name

[(6S)-3,4,5-triacetyloxy-6-(5-oxo-1-phenyl-4-propan-2-ylideneimidazol-2-yl)sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C26H30N2O10S/c1-13(2)20-24(33)28(18-10-8-7-9-11-18)26(27-20)39-25-23(37-17(6)32)22(36-16(5)31)21(35-15(4)30)19(38-25)12-34-14(3)29/h7-11,19,21-23,25H,12H2,1-6H3/t19?,21?,22?,23?,25-/m0/s1

InChI Key

KVKPMJCOWPEUBL-SDFMGDJBSA-N

Isomeric SMILES

CC(=C1C(=O)N(C(=N1)S[C@H]2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C

SMILES

CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C

Canonical SMILES

CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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